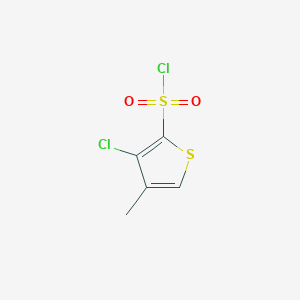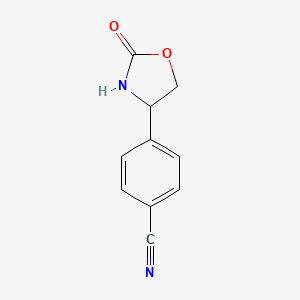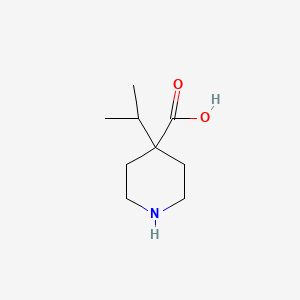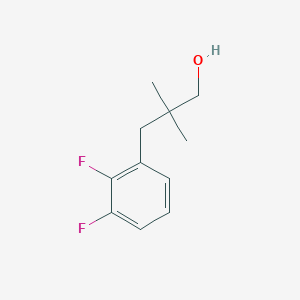
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,3-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, where 2,3-difluorobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with 2,2-dimethylpropanal to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluorophenylacetic acid
- 2,3-Difluorophenylboronic acid
- 2,3-Difluorophenol
Uniqueness
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of both difluorophenyl and dimethylpropanol groups allows for a range of chemical modifications and applications that may not be possible with similar compounds.
Eigenschaften
Molekularformel |
C11H14F2O |
|---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-4-3-5-9(12)10(8)13/h3-5,14H,6-7H2,1-2H3 |
InChI-Schlüssel |
NFQASSJENNOZET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C(=CC=C1)F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


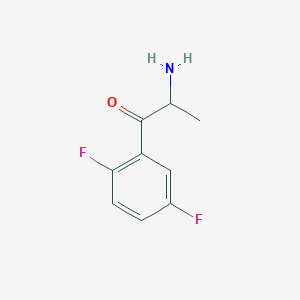
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
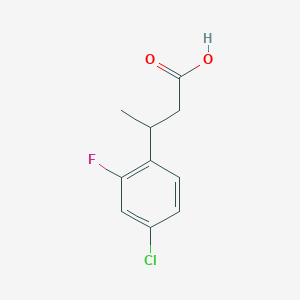
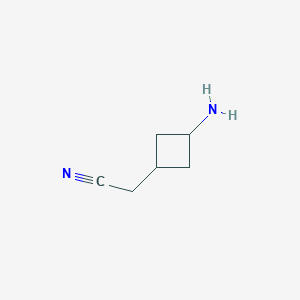
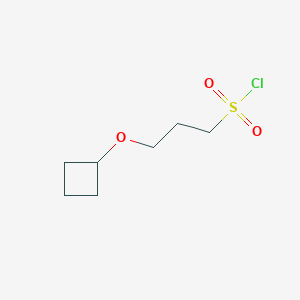
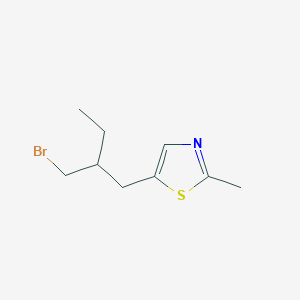
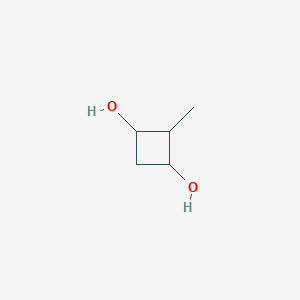
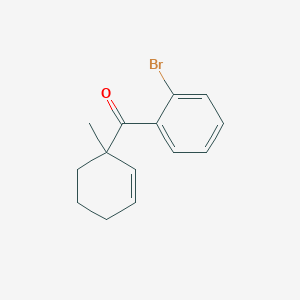

![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
